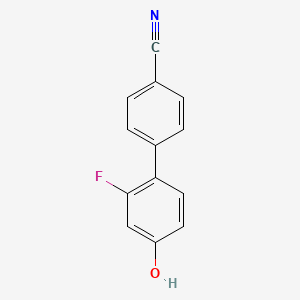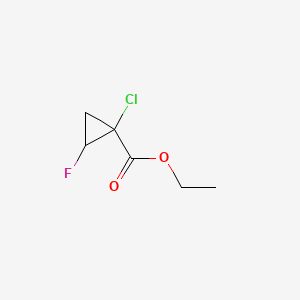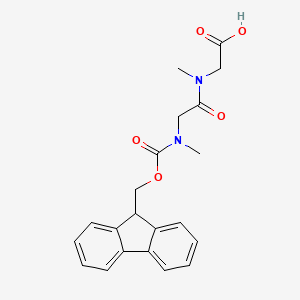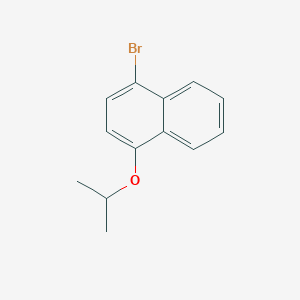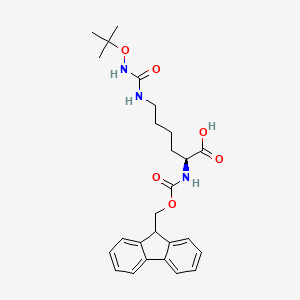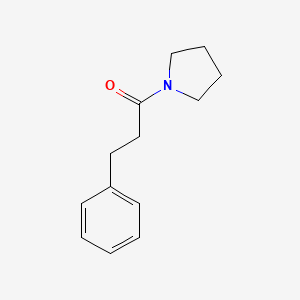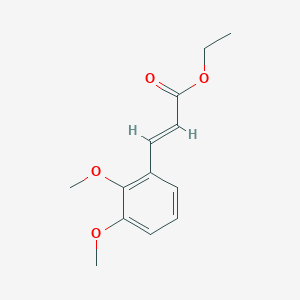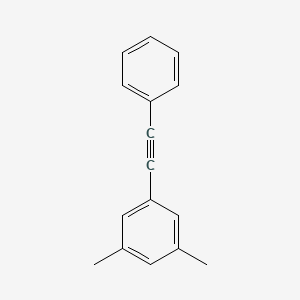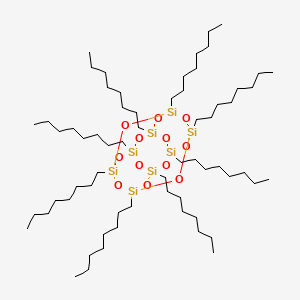
Isooctylsilsesquioxane, cage mixture, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctylsilsesquioxane is a cage mixture composed primarily of organosilicon compounds. It has been used in a variety of applications, including as an additive in cosmetics, a suspending agent in pharmaceuticals, and a lubricant in engineering. It is also used in a variety of laboratory experiments, as it has a number of advantages and limitations.
Scientific Research Applications
Isooctylsilsesquioxane has a number of applications in scientific research. It has been used as a suspending agent in the synthesis of nanoparticles, and as a stabilizer in the fabrication of nanomaterials. It has also been used as a lubricant in the fabrication of microelectromechanical systems (MEMS). Additionally, it has been used as a matrix for the immobilization of enzymes, and as a coating for the protection of biomolecules.
Mechanism of Action
Isooctylsilsesquioxane is a hydrophobic material, meaning that it is insoluble in water. This property makes it an effective suspending agent and stabilizer in a variety of applications. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes.
Biochemical and Physiological Effects
Isooctylsilsesquioxane is generally considered to be non-toxic and non-irritating. However, it has been found to cause mild skin irritation in some individuals. Additionally, it has been found to cause mild eye irritation in some individuals.
Advantages and Limitations for Lab Experiments
Isooctylsilsesquioxane has a number of advantages for laboratory experiments. It is a hydrophobic material, making it an effective suspending agent and stabilizer. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes. However, it has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to remove from the reaction mixture, as it is not very soluble in organic solvents.
Future Directions
There are a number of potential future directions for the use of isooctylsilsesquioxane. It could be used as a coating for medical implants, to improve their biocompatibility. It could also be used as a delivery system for drugs, as its cage-like structure allows it to form strong bonds with other molecules. Additionally, it could be used as a matrix for the immobilization of enzymes, which could be used in bioreactors for the production of pharmaceuticals. Finally, it could be used as a suspending agent in the fabrication of nanomaterials, to improve their stability and reduce their toxicity.
Synthesis Methods
Isooctylsilsesquioxane is synthesized by a condensation reaction between isooctylalcohol and trimethylchlorosilane. The reaction is typically carried out in an organic solvent such as toluene or xylene. The reaction is typically conducted at temperatures between 80-100°C, and the reaction time is typically between 5-6 hours. The resulting product is a mixture of isooctylsilsesquioxane and other siloxane compounds.
properties
IUPAC Name |
1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSGMZKFUQQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H136O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctylsilsesquioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

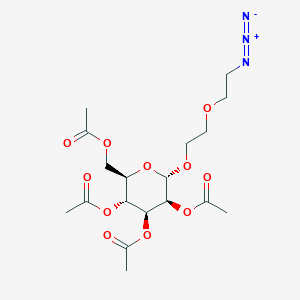
![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
